

Application Notes and Protocols for Quantifying Intracellular Thiol Levels with Bodipy-TS

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Compound of Interest

Compound Name: *Bodipy-TS*

Cat. No.: *B12089329*

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Introduction

Intracellular thiols, such-as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis, detoxification, and signaling.[1] Alterations in intracellular thiol levels are associated with various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. **Bodipy-TS** (Thiol-green 2) is a fluorescent probe designed for the specific and sensitive detection of intracellular thiols. This "turn-on" probe exhibits low basal fluorescence and displays a significant increase in fluorescence intensity upon reaction with thiols, making it an excellent tool for quantifying intracellular thiol levels in living cells.

Bodipy-TS features a thiosulfonate group that selectively reacts with the sulfhydryl group of thiols to form a disulfide bond. This reaction disrupts a photoinduced electron transfer (PET) quenching process, leading to a dramatic enhancement of the Bodipy fluorophore's fluorescence. The probe is characterized by an excitation maximum at approximately 490 nm and an emission maximum at around 515 nm.

These application notes provide a detailed protocol for the quantification of intracellular thiol levels using **Bodipy-TS** with fluorescence microscopy and flow cytometry.

Data Presentation

Table 1: Spectral Properties of **Bodipy-TS**

Property	Value
Excitation Wavelength (λ_{ex})	~490 nm
Emission Wavelength (λ_{em})	~515 nm
Recommended Working Concentration	1-10 μ M
Recommended Incubation Time	15-30 minutes

Table 2: Example Glutathione (GSH) Standard Curve Data

GSH Concentration (μ M)	Mean Fluorescence Intensity (Arbitrary Units)
0	50
10	250
25	600
50	1200
100	2300
250	5500
500	10500
1000	18000

Experimental Protocols

Reagent Preparation

1.1. **Bodipy-TS** Stock Solution (10 mM)

- Allow the vial of **Bodipy-TS** to equilibrate to room temperature before opening.

- Dissolve the **Bodipy-TS** powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
- Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light.

1.2. **Bodipy-TS** Working Solution (1-10 μ M)

- On the day of the experiment, dilute the 10 mM **Bodipy-TS** stock solution in a suitable buffer, such as pre-warmed serum-free cell culture medium or phosphate-buffered saline (PBS), to the desired final concentration (e.g., 5 μ M).
- Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

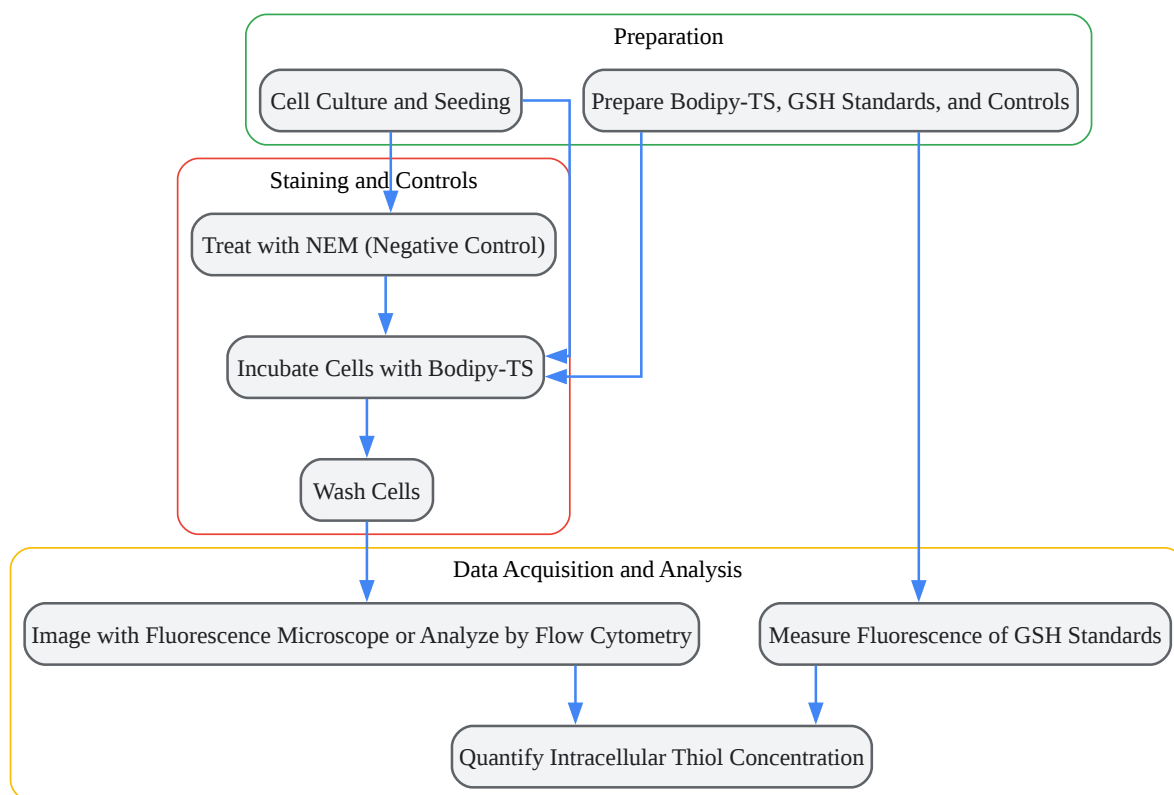
1.3. Glutathione (GSH) Standards for Calibration Curve

- Prepare a 100 mM stock solution of reduced L-glutathione (GSH) in deionized water.
- Perform serial dilutions of the GSH stock solution in PBS to prepare a range of standards (e.g., 0, 10, 25, 50, 100, 250, 500, and 1000 μ M).
- Prepare these standards fresh on the day of the experiment.

1.4. N-ethylmaleimide (NEM) Solution (for negative control)

- Prepare a 100 mM stock solution of N-ethylmaleimide (NEM) in DMSO. NEM is a thiol-scavenging agent.^[2]
- Store the NEM stock solution at -20°C.

Experimental Workflow Diagram



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Caption: Experimental workflow for quantifying intracellular thiols.

Protocol for Intracellular Thiol Quantification

3.1. Cell Preparation

- Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere and reach the desired confluency (typically 70-

80%).

- On the day of the experiment, remove the culture medium.

3.2. Negative Control (Thiol Depletion)

- For negative control wells, treat the cells with a final concentration of 100-500 μM NEM in serum-free medium for 30 minutes at 37°C to deplete intracellular thiols.[\[2\]](#)
- Wash the cells twice with warm PBS.

3.3. Bodipy-TS Staining

- Wash the cells (including the NEM-treated control cells) twice with warm PBS.
- Add the pre-warmed **Bodipy-TS** working solution to the cells.
- Incubate for 15-30 minutes at 37°C, protected from light.
- Remove the staining solution and wash the cells twice with warm PBS.
- Add fresh PBS or imaging buffer to the cells for analysis.

Data Acquisition

4.1. Fluorescence Microscopy

- Image the cells using a fluorescence microscope equipped with a filter set appropriate for **Bodipy-TS** (Excitation: ~490 nm, Emission: ~515 nm; a standard FITC filter set is generally suitable).
- Use consistent acquisition settings (e.g., exposure time, gain) for all samples, including the negative control and experimental groups.
- Capture images from multiple fields of view for each condition.

4.2. Flow Cytometry

- For adherent cells, detach them using trypsin-EDTA, then neutralize with complete medium. For suspension cells, proceed directly to the next step.
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in cold PBS.
- Analyze the cells using a flow cytometer. Use a 488 nm laser for excitation and detect the emission in the FITC or equivalent channel (e.g., 525/50 nm bandpass filter).[\[3\]](#)
- Record the mean fluorescence intensity (MFI) for each sample.

Generation of a Glutathione (GSH) Standard Curve

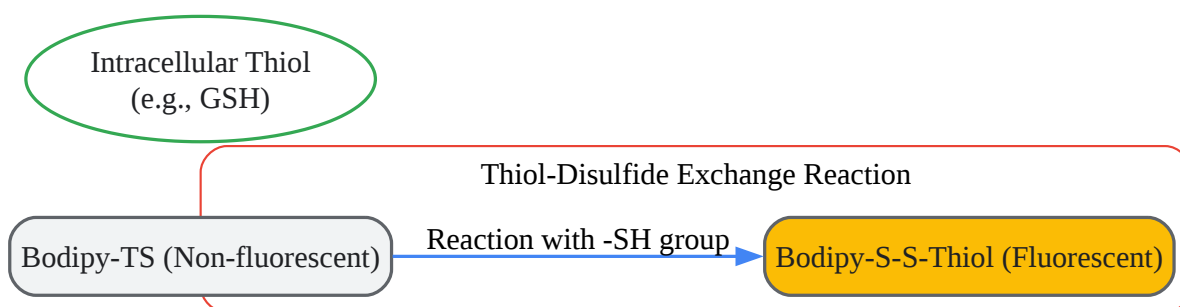
- In a 96-well plate, add a fixed volume of the **Bodipy-TS** working solution to each well containing the prepared GSH standards (from step 1.3).
- Incubate for 15-30 minutes at room temperature, protected from light.
- Measure the fluorescence intensity of each standard using a plate reader with excitation at ~490 nm and emission at ~515 nm.
- Plot the mean fluorescence intensity against the corresponding GSH concentration to generate a standard curve.

Data Analysis and Quantification

- For Microscopy Data:
 - Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest.
 - Subtract the background fluorescence (from an area with no cells).
 - Use the equation derived from the linear range of the GSH standard curve to convert the background-corrected mean fluorescence intensity into the intracellular thiol concentration (in μM).

- For Flow Cytometry Data:
 - Gate the cell population of interest based on forward and side scatter to exclude debris.
 - Determine the mean fluorescence intensity (MFI) of the **Bodipy-TS** positive cells for each sample.
 - Use the equation from the GSH standard curve to convert the MFI into the average intracellular thiol concentration.

Signaling Pathway and Probe Mechanism



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Caption: Reaction mechanism of **Bodipy-TS** with intracellular thiols.

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